

Application Notes and Protocols: Manganese(II) Sulfate Hexahydrate in Animal Feed Supplementation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: manganese(II) sulfate
hexahydrate

Cat. No.: B1258496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **manganese(II) sulfate hexahydrate** in animal feed supplementation studies. The following sections detail its effects on various animal species, provide structured quantitative data from key studies, outline experimental protocols for replication, and illustrate relevant biological pathways and workflows.

Introduction to Manganese in Animal Nutrition

Manganese (Mn) is an essential trace mineral critical for normal growth, development, and reproduction in animals. It functions as a cofactor for numerous enzymes involved in key metabolic processes, including carbohydrate and lipid metabolism, bone formation, and antioxidant defense. Manganese(II) sulfate, due to its high bioavailability, is a common source of manganese used in animal feed supplements.^[1] Deficiencies in manganese can lead to impaired growth, skeletal abnormalities, reduced fertility, and compromised immune function.^[2]

Applications in Key Livestock Species Poultry (Broilers and Laying Hens)

In poultry, manganese is crucial for proper bone development, prevention of perosis (slipped tendon), and optimal eggshell quality.^{[1][3]} Supplementation with manganese(II) sulfate has been shown to improve these parameters.

2.1.1 Quantitative Data Summary: Broiler Performance

Animal Species & Breed	Supplementation (mg/kg of feed)	MnSO ₄ ·H ₂ O	Basal Diet Mn Content (mg/kg)	Duration (days)	Key Findings	Reference
Broiler Chicks	25, 50, 75, 100	Not specified	10		Improved body weight, average daily gain (ADG), and feed conversion ratio (FCR) compared to no supplementation. ADG optimized at 59.8 mg/kg and FCR at 74.3 mg/kg.	[4]
Broiler Chicks	60, 90, 120	14	45		No significant difference in weight gain or FCR compared to control.	[5]
Broilers (Arbor Acres)	100	Not specified	42		No significant effect on growth performance.	[6]

2.1.2 Quantitative Data Summary: Laying Hen Eggshell Quality

Animal Species & Breed	Supplementation (mg/kg of feed)	MnSO ₄ ·H ₂ O	Basal Diet Mn Content (mg/kg)	Duration (weeks)	Key Findings	Reference
Laying Hens (Hy-Line Brown)	120		25.1	12	Increased eggshell breaking strength and thickness.	[1][3]
Laying Hens (Lohmann Brown)	30		Not specified	11	Increased relative eggshell weight and thickness.	[7]
Laying Hens (Hy-Line W-36)	30, 60, 90		10.34	12	Enhanced egg production, egg mass, FCR, and relative eggshell weight.	[8][9]
					Performance optimized at 30-40 mg/kg.	
Laying Hens (Jing Brown)	40, 80, 120, 160		32.7	8	Linear and quadratic increases in eggshell breaking strength and thickness.	[10]

Swine

In swine, manganese is essential for reproductive performance and the proper development of piglets.[\[11\]](#)[\[12\]](#)

2.2.1 Quantitative Data Summary: Sow Reproductive Performance

Animal Species & Breed	Mn Supplementation (ppm)	Basal Diet Mn Content (ppm)	Duration	Key Findings	Reference
Sows	20, 40 (from organic source)	0 (control)	Two parities	Piglets from supplemented sows had improved average daily gain from birth to weaning (237 g/day for 20 ppm and 220 g/day for 40 ppm vs. 214 g/day for control).	[11] [12]
Sows	20, 40 (from organic source)	0 (control)	Two parities	Piglets from supplemented sows had heavier birth weights (1.57 kg for 20 ppm and 1.40 kg for 40 ppm vs. 1.23 kg for control).	[13]

Dairy Cattle

Manganese plays a role in the skeletal development of calves and may influence milk production and composition in lactating cows.[\[10\]](#)[\[13\]](#)

2.3.1 Quantitative Data Summary: Dairy Cow Performance

Animal Species & Breed	MnSO ₄ Supplementation	Basal Diet Mn Content	Duration	Key Findings	Reference
Holstein Heifer Calves	20 mg/kg (DM basis)	Not specified	28 days	No significant effect on nutrient digestibility compared to an organic Mn source.	[11] [13]
Holstein Cows	14 ppm (DM basis)	29.11 ppm	120 days	No significant effect on milk yield compared to an organic Mn source.	[1]
Holstein Cows	40 ppm from MnSO ₄ (total 60 ppm Mn)	Not specified	30 days pre-partum to 200 days in milk	No significant difference in milk yield or composition compared to a diet with a portion of Mn from an organic source.	[3]

Experimental Protocols

General Animal Husbandry and Diet Preparation

Objective: To evaluate the effect of **manganese(II) sulfate hexahydrate** supplementation on animal performance.

Materials:

- **Manganese(II) sulfate hexahydrate** (feed grade)
- Basal diet ingredients (e.g., corn, soybean meal)
- Mixer
- Animal housing facilities appropriate for the species
- Feeding and watering systems

Procedure:

- Basal Diet Formulation: Formulate a basal diet that is complete in all nutrients except for manganese, which should be at a known, low level. The composition of the basal diet will vary depending on the animal species and life stage.
- Experimental Diet Preparation:
 - Accurately weigh the required amount of **manganese(II) sulfate hexahydrate** for each dietary treatment.
 - Prepare a premix by blending the manganese(II) sulfate with a small amount of the basal diet.
 - Add the premix to the total amount of the basal diet for each treatment and mix thoroughly to ensure uniform distribution.
- Animal Allocation: Randomly allocate animals to different treatment groups, ensuring an equal distribution of initial body weight and other relevant characteristics.
- Feeding Trial:

- Provide the respective experimental diets and water ad libitum.
- Monitor and record feed intake and animal body weight at regular intervals.
- Observe animals daily for any signs of toxicity or deficiency.
- Sample Collection: Collect relevant samples for analysis, such as eggs, milk, blood, and tissue samples, at the end of the experimental period.

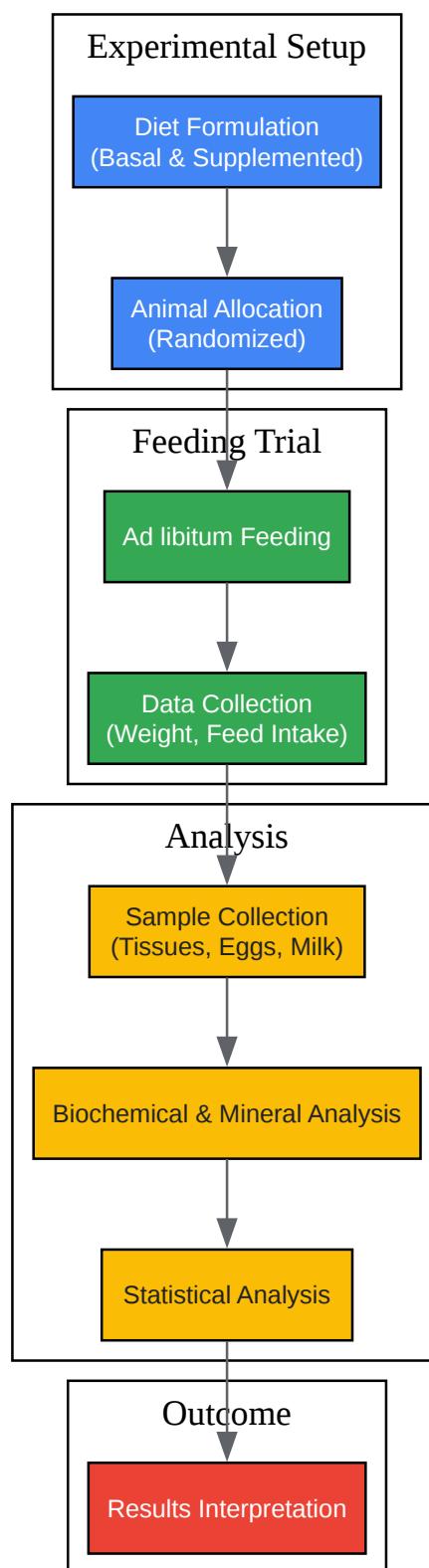
Protocol for Determining Manganese Content in Feed and Tissues

Objective: To quantify the concentration of manganese in animal feed and biological tissues.

Method: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Materials:

- ICP-OES or ICP-MS instrument
- Microwave digestion system
- Concentrated nitric acid (trace metal grade)
- Hydrogen peroxide (30%, trace metal grade)
- Manganese standard solutions
- Volumetric flasks and pipettes

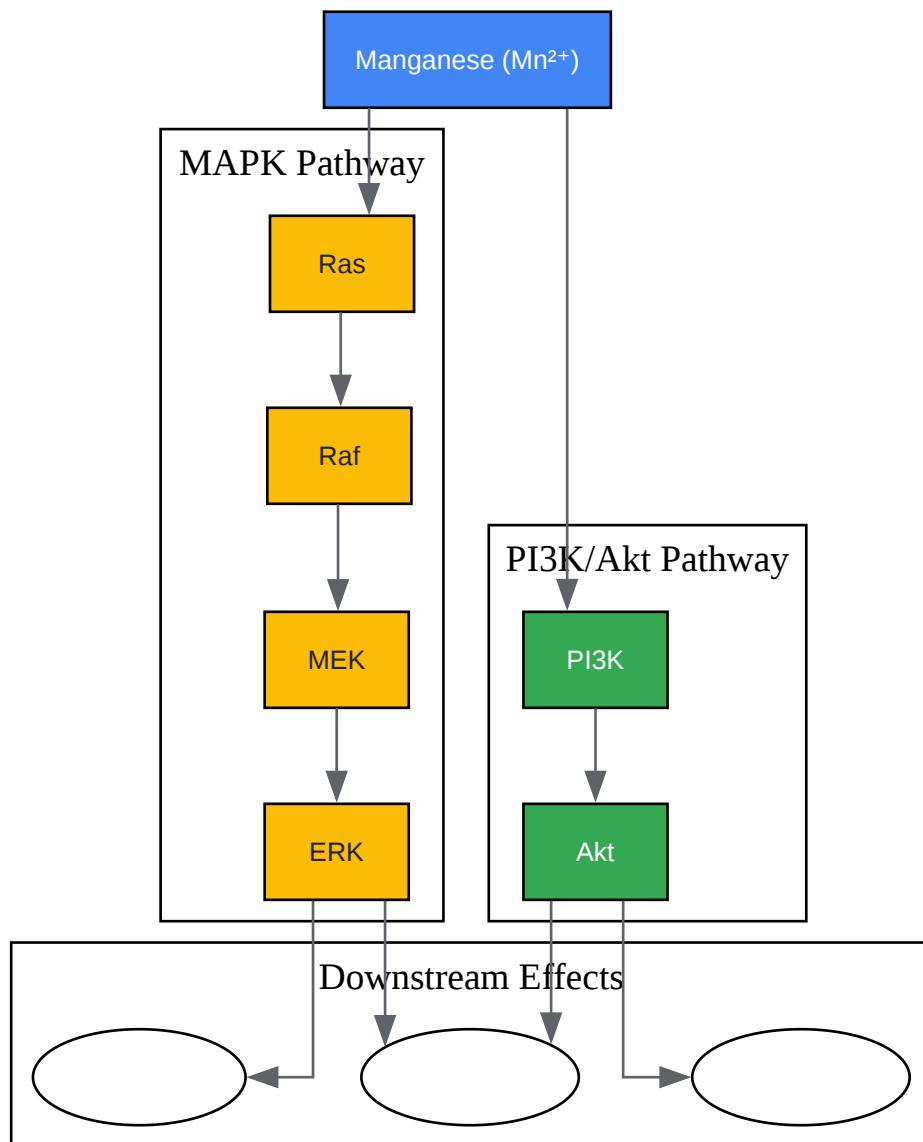

Procedure:

- Sample Preparation (Digestion):
 - Accurately weigh a dried and homogenized sample of feed or tissue into a microwave digestion vessel.
 - Add a mixture of concentrated nitric acid and hydrogen peroxide.

- Place the vessel in the microwave digestion system and run a program with controlled temperature and pressure ramps to completely digest the sample matrix.
- Dilution:
 - After cooling, quantitatively transfer the digested sample to a volumetric flask.
 - Dilute to a known volume with deionized water.
- Instrumental Analysis:
 - Calibrate the ICP-OES or ICP-MS instrument with a series of manganese standard solutions of known concentrations.
 - Analyze the diluted samples to determine the manganese concentration.
- Calculation: Calculate the manganese concentration in the original sample based on the instrument reading, dilution factor, and initial sample weight.

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for animal feed supplementation studies.

Manganese-Influenced Signaling Pathways

Manganese can influence several intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, proliferation, and metabolism.[14]

[Click to download full resolution via product page](#)

Caption: Influence of manganese on PI3K/Akt and MAPK signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scialert.net [scialert.net]
- 2. Influence of organic manganese supplementation on performance, digestibility, milk yield and composition of Afshari ewes in the transition period, and the health of their lambs [ar.guilan.ac.ir]
- 3. zinpro.com [zinpro.com]
- 4. In-feed organic and inorganic manganese supplementation on broiler performance and physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potential dietary of manganese, zinc and copper nanoparticles supplementation in improving growth performance, blood metabolites and cecal short-chain fatty acids of broilers | Journal of Advanced Veterinary Research [advetresearch.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effects of feeding sulfate trace minerals above recommendations on nutrient digestibility, rumen fermentation, lactational performance, and trace mineral excretion in dairy cows - Mendeley Data [data.mendeley.com]
- 9. Effect of organic and inorganic manganese supplementation on performance and eggshell quality in aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for and against manganese deficiency as causal for congenital joint deficiency disease or death in fetal and neonatal cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of different manganese sources on nutrient digestibility, fecal bacterial community, and mineral excretion of weaning dairy calves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Effects of different manganese sources on nutrient digestibility, fecal bacterial community, and mineral excretion of weaning dairy calves [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Manganese(II) Sulfate Hexahydrate in Animal Feed Supplementation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258496#manganese-ii-sulfate-hexahydrate-in-animal-feed-supplementation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com